molecular formula C13H19N3O2 B12074463 N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine

N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine

Cat. No.: B12074463
M. Wt: 249.31 g/mol
InChI Key: RECGUJYXMBTNRB-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with a cyclopropylmethyl group and an oxazole carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

    Cyclopropylmethylation: The piperidine ring is first functionalized with a cyclopropylmethyl group. This can be achieved through nucleophilic substitution reactions using cyclopropylmethyl halides under basic conditions.

    Oxazole Carbonylation: The introduction of the oxazole carbonyl group is usually performed via acylation reactions. This involves the use of oxazole-3-carbonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the cyclopropylmethylated piperidine with the oxazole carbonyl derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced or ring-opened products of the oxazole moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.

    Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science:

    Agrochemicals: Investigated for use in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropylmethyl group and oxazole carbonyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidine: Lacks the amine group, which may affect its biological activity.

    N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine, potentially altering its reactivity and interactions.

    N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-carboxamide: Features a carboxamide group, which may influence its pharmacokinetic properties.

Uniqueness

N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine is unique due to the presence of both the cyclopropylmethyl and oxazole carbonyl groups, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

[4-(cyclopropylmethylamino)piperidin-1-yl]-(1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C13H19N3O2/c17-13(12-5-8-18-15-12)16-6-3-11(4-7-16)14-9-10-1-2-10/h5,8,10-11,14H,1-4,6-7,9H2

InChI Key

RECGUJYXMBTNRB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCN(CC2)C(=O)C3=NOC=C3

Origin of Product

United States

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